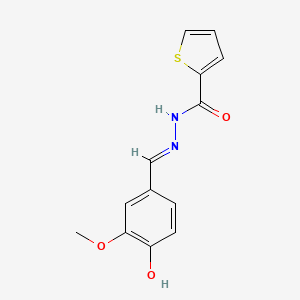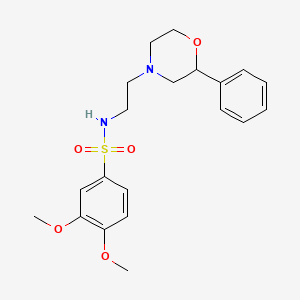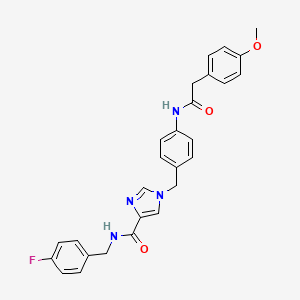
N-(4-fluorobenzyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic organic compound with potential applications across various scientific disciplines. Its molecular structure features imidazole, carboxamide, and benzyl groups, each contributing to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-(4-fluorobenzyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic synthesis. Key steps include:
Formation of Imidazole Ring: : Starting from precursors like glyoxal, ammonia, and formaldehyde, the imidazole ring can be formed via cyclization reactions.
Attachment of Benzyl Groups:
Amidation Reaction: : Acylation of the imidazole derivative with an acyl chloride or anhydride introduces the acetamido group, followed by the substitution of the fluorine atom at the para position of the benzyl group.
Industrial Production Methods
In an industrial setting, the synthesis may be streamlined using catalytic methods and continuous flow processes to enhance yield and efficiency. Optimized reaction conditions, including temperature, solvent choice, and catalyst concentration, play a crucial role in large-scale production.
化学反応の分析
Types of Reactions
N-(4-fluorobenzyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions:
Oxidation: : Reacts with oxidizing agents like potassium permanganate, yielding oxidized derivatives.
Reduction: : Reduction with hydrogen in the presence of a catalyst can modify the benzyl groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzyl and imidazole rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and various halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The products of these reactions vary depending on the specific conditions but generally include modified derivatives of the original compound, featuring altered functional groups or oxidation states.
科学的研究の応用
N-(4-fluorobenzyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide finds applications in:
Chemistry: : Used as a precursor or intermediate in organic synthesis and material science.
Medicine: : Investigated for its potential therapeutic effects, possibly targeting specific receptors or enzymes.
Industry: : Utilized in the development of new materials with specialized properties, such as polymers or coatings.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its imidazole and benzyl groups may bind to active sites, altering the function of the target molecule. Pathways involved can include inhibition or activation of enzymatic activity or modification of receptor-ligand interactions.
類似化合物との比較
N-(4-fluorobenzyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is unique due to its combination of functional groups and their spatial arrangement. Similar compounds include:
N-benzylimidazole-4-carboxamide derivatives: : Share the imidazole and carboxamide core but differ in substituent groups.
Fluorobenzyl amides: : Contain the fluorobenzyl group but lack the imidazole ring.
This unique structure grants this compound distinct reactivity and applications compared to its analogs.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O3/c1-35-24-12-6-19(7-13-24)14-26(33)31-23-10-4-21(5-11-23)16-32-17-25(30-18-32)27(34)29-15-20-2-8-22(28)9-3-20/h2-13,17-18H,14-16H2,1H3,(H,29,34)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUJBOJCIPRIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
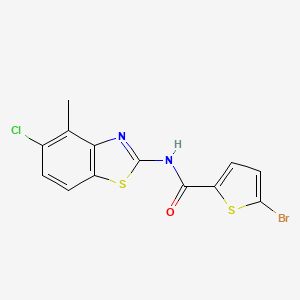
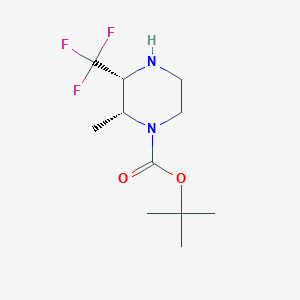
![propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2741963.png)
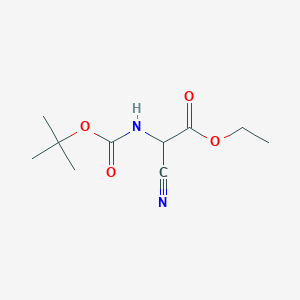
![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]pyridin-2(1H)-one](/img/structure/B2741965.png)
![5-methyl-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2741966.png)
![N,N-dimethyl-4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenesulfonamide](/img/structure/B2741969.png)
![3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2741970.png)
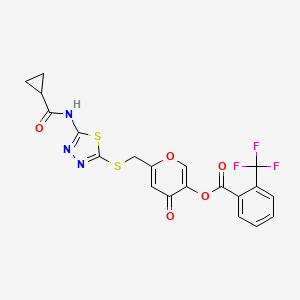
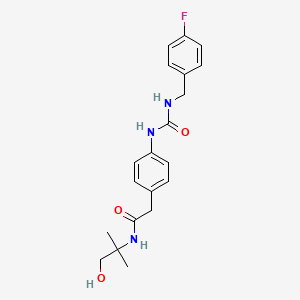
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide](/img/structure/B2741978.png)
![2-Oxospiro[3.5]nonane-7-carboxylic acid](/img/structure/B2741979.png)
